1,1-Dimethylindene

Description

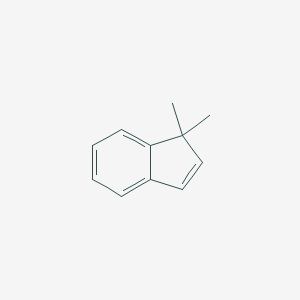

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethylindene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBHEPYJVAMWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171882 | |

| Record name | 1,1-Dimethylindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18636-55-0 | |

| Record name | 1,1-Dimethylindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018636550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylindene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethylindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethylindene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJL498QAK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivative Synthesis for 1,1 Dimethylindene

Established Synthetic Pathways to 1,1-Dimethylindene

Traditional synthetic routes to this compound often rely on well-understood reaction mechanisms, such as Grignard reactions and multi-step transformations from readily available precursors. These methods, while sometimes requiring multiple steps, provide reliable access to the target compound.

Reactant-Based Syntheses (e.g., via methylmagnesium bromide reactions)

One established approach to synthesizing substituted indenes involves the use of Grignard reagents. While direct, one-pot syntheses of this compound using this method are not extensively documented, the principles of Grignard chemistry can be applied to create a suitable precursor that subsequently cyclizes. A plausible reactant-based synthesis would involve the reaction of a phenyl-substituted ketone with methylmagnesium bromide.

For instance, the addition of methylmagnesium bromide to a propiophenone (B1677668) derivative could yield a tertiary alcohol. Subsequent acid-catalyzed dehydration and intramolecular cyclization would then lead to the formation of the this compound structure. The key step is the creation of a carbocation that can undergo an intramolecular electrophilic aromatic substitution to form the five-membered ring. While this method has been noted to be potentially less efficient than other routes for some substituted indenes, it represents a fundamental organometallic approach to constructing the carbon skeleton. acs.org

A general representation of this synthetic strategy is outlined below:

| Step | Reactants | Reagents | Product |

| 1 | Phenyl Ketone | Methylmagnesium Bromide, Diethyl Ether | Tertiary Alcohol |

| 2 | Tertiary Alcohol | Acid Catalyst (e.g., H₂SO₄), Heat | This compound |

Multi-Step Approaches from Precursors (e.g., from 3,3-dimethylindanone)

A more common and often higher-yielding approach to this compound is a multi-step synthesis starting from 3,3-dimethylindanone. This precursor is accessible through various synthetic routes, including the intramolecular Friedel-Crafts acylation of 3,3-dimethylphenylpropionic acid.

Once 3,3-dimethylindanone is obtained, a two-step sequence of reduction followed by dehydration can be employed to generate this compound. The initial reduction of the ketone functionality to a secondary alcohol is typically achieved using a reducing agent such as sodium borohydride. The resulting 1,1-dimethylindan-2-ol is then subjected to acid-catalyzed dehydration, which leads to the formation of the double bond and yields the final product, this compound.

The reaction scheme for this multi-step approach is as follows:

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 3,3-Dimethylindanone | Sodium Borohydride, Methanol | 1,1-Dimethylindan-2-ol |

| 2 | 1,1-Dimethylindan-2-ol | Acid Catalyst (e.g., p-Toluenesulfonic acid), Toluene, Heat | This compound |

This method provides a controlled and reliable pathway to this compound, leveraging the reactivity of the indanone precursor.

Advanced Synthetic Approaches for this compound Derivatives

Modern synthetic chemistry has introduced a variety of catalytic methods that allow for the efficient and often stereoselective synthesis of complex indene (B144670) derivatives. These advanced approaches, including annulative coupling strategies and palladium-catalyzed reactions, offer novel ways to construct and functionalize the indene framework.

Annulative Coupling Strategies (e.g., silver-catalyzed annulative coupling)

Silver-catalyzed annulative coupling reactions have emerged as a powerful tool for the synthesis of substituted indenes. nii.ac.jp This methodology typically involves the reaction of secondary benzyl (B1604629) alcohols with internal alkynes in the presence of a silver catalyst. nii.ac.jp The reaction proceeds through an annulation process to selectively yield 1,2,3-substituted indene derivatives. nii.ac.jp

While this method has been primarily demonstrated for the synthesis of indenes with substituents at the 1, 2, and 3 positions, its principles could potentially be adapted for the synthesis of this compound derivatives by using appropriately substituted starting materials. The versatility of this approach lies in its ability to construct the indene core from readily available components under relatively mild conditions. nii.ac.jp

A representative silver-catalyzed annulative coupling is shown in the table below:

| Catalyst | Reactant 1 | Reactant 2 | Product Type |

| Silver Salt (e.g., AgSbF₆) | Secondary Benzyl Alcohol | Internal Alkyne | 1,2,3-Substituted Indene |

Further research in this area may lead to the development of silver-catalyzed methods that allow for the introduction of gem-dimethyl groups at the 1-position of the indene ring.

Palladium-Catalyzed Insertion Reactions for Functionalized Indenes

Palladium catalysis is a cornerstone of modern organic synthesis, and various palladium-catalyzed reactions can be envisioned for the functionalization of indenes. Palladium-catalyzed insertion reactions, in particular, offer a route to introduce new functional groups into the indene skeleton.

For instance, palladium-catalyzed reactions of allenes with aryl or vinylic halides can produce substituted dienes. nih.gov The application of such a strategy to a pre-formed this compound could potentially lead to the introduction of new substituents. Furthermore, palladium-catalyzed cascade reactions involving 1,4-palladium migration followed by carbene insertion have been shown to be effective in synthesizing multisubstituted 1,3-dienes and allenes. Adapting these methodologies to this compound or its precursors could provide a pathway to novel, highly functionalized derivatives.

The general steps in a palladium-catalyzed cross-coupling reaction often include oxidative addition, transmetalation, and reductive elimination. youtube.com These fundamental steps can be harnessed in various ways to achieve the desired functionalization.

Bromination Pathways for Substituted Indanes and Indenes

Bromination is a fundamental transformation in organic synthesis that provides a versatile handle for further functionalization. The bromination of this compound can lead to a variety of substituted derivatives, depending on the reaction conditions and the brominating agent used.

The addition of elemental bromine to this compound in a nonpolar solvent like carbon tetrachloride results in a mixture of trans- and cis-2,3-dibromo-1,1-dimethylindane. The stereoselectivity of this reaction can be improved by using the tribromide anion (Br₃⁻) as the brominating agent, which favors the formation of the trans diastereomer. Subsequent regiospecific elimination of hydrogen bromide from the trans-dibromide affords 3-bromo-1,1-dimethylindene.

Further bromination of 3-bromo-1,1-dimethylindene, followed by thermal elimination of HBr, can yield 2,3-dibromo-1,1-dimethylindene. This dibrominated indene can then be selectively converted to 2-bromo-1,1-dimethylindene through a bromine/lithium interchange reaction followed by protolysis.

A summary of these bromination pathways is provided in the table below:

| Starting Material | Brominating Agent | Key Intermediate(s) | Final Product(s) |

| This compound | Elemental Bromine (Br₂) | trans- and cis-2,3-dibromo-1,1-dimethylindane | Mixture of dibromoindanes |

| This compound | Tribromide Anion (Br₃⁻) | trans-2,3-dibromo-1,1-dimethylindane | 3-Bromo-1,1-dimethylindene (after HBr elimination) |

| 3-Bromo-1,1-dimethylindene | Elemental Bromine (Br₂) | - | 2,3-Dibromo-1,1-dimethylindene (after HBr elimination) |

| 2,3-Dibromo-1,1-dimethylindene | n-Butyllithium, then H₂O | - | 2-Bromo-1,1-dimethylindene |

These bromination strategies provide access to a range of brominated this compound derivatives, which can serve as valuable intermediates for the synthesis of more complex molecules through subsequent cross-coupling reactions or other transformations.

Stereoselective and Enantioselective Synthesis of Chiral Indene Systems

The synthesis of chiral indene derivatives in an enantiomerically pure form is critical for their application in asymmetric catalysis and materials science. Modern synthetic methods have moved beyond classical resolution, focusing on catalytic asymmetric approaches that create stereocenters with high fidelity. For instance, the enantioselective synthesis of 1-aminoindene derivatives has been achieved through an asymmetric iminium ion cyclization of 2-alkenylbenzaldimines, catalyzed by a chiral N-triflyl phosphoramide (B1221513) derived from BINOL. rsc.org This method yields corresponding 1-aminoindenes with high enantioselectivity. rsc.org

Another powerful strategy involves the rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives. acs.org This reaction produces 2-arylindanes with significant enantioselectivity. acs.org Mechanistic studies involving deuterium-labeling suggest that this transformation proceeds through a 1,4-Rh shift from an initial benzylrhodium intermediate before protonation occurs to yield the final product. acs.org Furthermore, palladium-catalyzed asymmetric (4 + 2) dipolar cyclization reactions have been developed to construct complex chiral spiro-indenes that feature all-carbon quaternary stereocenters. oaepublish.com This approach utilizes the in-situ generation of indene-involved ketenes via a photo-Wolff rearrangement, which are then trapped by π-allyl-Pd 1,4-dipoles. oaepublish.com

Chiral Auxiliaries and Precursors in Indene Synthesis

A chiral auxiliary is a stereogenic chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org After establishing the desired stereocenter, the auxiliary can be removed and often recovered for reuse. wikipedia.org Common examples of chiral auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.org

In the context of indene systems, highly complex chiral precursors can be employed to direct the stereochemistry of the final molecule. A notable example is the stereocontrolled synthesis of chiral helicene-indenido metal complexes. nih.gov In this work, enantio- and diastereopure oxa nih.gov- and oxa wikipedia.orghelicene-indene proligands were synthesized starting from 5-hydroxy-1-indanone. nih.gov These complex chiral precursors, which possess multiple stereocenters, were then metalated to form half-sandwich and ansa-metallocene complexes. The inherent chirality of the helicene-indene ligand directly controls the stereochemical configuration of the resulting organometallic complex. nih.gov

Table 1: Examples of Chiral Helicene-Indene Precursors and Resulting Rhodium(I) Complexes

| Chiral Precursor (Proligand) | Metalating Agent | Resulting Rh(I) Complex | Yield |

|---|---|---|---|

| (-)-(M,R,R)-oxa nih.govhelicene-indene | [Rh(cod)Cl]₂, KOBu-t | (-)-(M,R,R,Rₚ)-22a | Good |

| (+)-(P,S,S)-oxa nih.govhelicene-indene | [Rh(cod)Cl]₂, KOBu-t | (+)-(P,S,S,Sₚ)-22a | Good |

| (-)-(M,R,R)-oxa wikipedia.orghelicene-indene | [Rh(cod)Cl]₂, KOBu-t | (-)-(M,R,R,Rₚ)-23a | Good |

Data sourced from research on stereocontrolled synthesis of chiral helicene-indenido metal complexes. nih.gov

Strategies for Diastereomeric Purity in Indene Derivatives

Achieving diastereomeric purity is crucial when a molecule contains multiple stereocenters. This is accomplished by synthetic reactions that favor the formation of one diastereomer over all others, a property known as diastereoselectivity. Electrophilic cyclization represents one powerful method for the highly regio- and stereoselective synthesis of indene derivatives. nih.govamanote.com By reacting acetylenic malonates and ketones with reagents like iodine (I₂), iodine monochloride (ICl), or N-Iodosuccinimide (NIS) under mild conditions, substituted indene or naphthalene (B1677914) derivatives can be prepared with high stereocontrol. nih.gov

Another exemplary strategy is the copper(I)-catalyzed asymmetric intramolecular reductive coupling of 1,3-enynes to cyclohexadienones. nih.gov This tandem reaction allows for the synthesis of optically pure exocyclic allenes that are fused to a cis-hydroindene framework. The method demonstrates excellent control over both axial and central chirality, resulting in high diastereoselectivities, often greater than a 20:1 diastereomeric ratio (dr), and outstanding enantioselectivities. nih.gov

Table 2: Diastereo- and Enantioselective Synthesis of Chiral Exocyclic Allenes with Indene Frameworks

| Substrate | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Methyl-substituted 1,3-enyne | CuCl/(R,R)-Ph-BPE | 70 | >20:1 | >99 |

| Phenyl-substituted 1,3-enyne | CuCl/(R,R)-Ph-BPE | 99 | >20:1 | >99 |

| Naphthyl-substituted 1,3-enyne | CuCl/(R,R)-Ph-BPE | 95 | >20:1 | >99 |

Data highlights the high stereoselectivity achieved in the copper(I)-catalyzed synthesis of complex chiral molecules containing an indene framework. nih.gov

Functionalization of Indene Systems (General Approaches applicable to this compound)

The indene core is a versatile scaffold that can be modified through a variety of chemical reactions to introduce new functional groups. These functionalization strategies are generally applicable to substituted indenes like this compound, allowing for the creation of a diverse library of derivatives.

One fundamental approach is the halogenation of the indene double bond. researchgate.net For example, bromination of indene leads to dibromo- and tribromoindane intermediates. researchgate.net These halogenated compounds can then serve as precursors for various di- and tri-substituted indane derivatives through reactions with silver salts like silver acetate (B1210297) or silver nitrate. researchgate.net

More advanced methods include photoredox-enabled carbon-atom insertion, which facilitates a ring expansion of the indene system. nih.gov This reaction uses a radical carbyne precursor to insert a carbon atom bearing a functional group (e.g., trifluoromethyl, ester, nitrile) into the indene core, yielding a library of 2-substituted naphthalenes. nih.govresearchgate.net

Additionally, electrochemical methods have been developed for the functionalization of alkenes, including indene. acs.org An electrochemical/Fe dual-catalyzed reaction enables the perfluoroalkylation-thiolation of the indene double bond, demonstrating the utility of electrochemistry in forging new C-C and C-S bonds under mild conditions. acs.org Other catalytic methods for functionalizing the indene skeleton include C-H activation and cycloisomerization reactions catalyzed by transition metals such as cobalt, rhodium, and palladium. organic-chemistry.org

Table 3: Summary of General Functionalization Approaches for Indene Systems

| Functionalization Method | Key Reagents/Catalysts | Type of Transformation | Resulting Product Class |

|---|---|---|---|

| Halogenation-Substitution | Br₂, Silver salts (AgOAc, AgNO₃) | Addition/Substitution | Substituted Indanes |

| Carbon-Atom Insertion | α-iodonium diazo compounds, Ru(dtbbpy)₃(PF₆)₂ | Ring Expansion | 2-Substituted Naphthalenes |

| Perfluoroalkylation-Thiolation | Rբ-I, R-SH, FeCl₂ (Electrochemical) | Difunctionalization of alkene | Perfluoroalkyl-thioether Indanes |

| C-H Activation/Annulation | Cp*Co(CO)I₂ | Aldol Condensation | Substituted Indenes |

Reaction Mechanisms and Pathways of 1,1 Dimethylindene

Photochemical Transformations of 1,1-Dimethylindene

Investigations into the photochemistry of this compound have revealed a notable resistance to the types of rearrangements observed in analogous compounds. cdnsciencepub.comcdnsciencepub.com

Studies have demonstrated that this compound does not yield any detectable products resulting from methyl migration upon either direct or sensitized irradiation. cdnsciencepub.comcdnsciencepub.com Furthermore, it has been shown that hydrogen migration is also inefficient, if it occurs at all, in this particular system. cdnsciencepub.comcdnsciencepub.com This lack of rearrangement through hydrogen or alkyl shifts is a key feature distinguishing its photochemical behavior from that of other substituted indenes, such as 1,1-diphenylindene, which readily undergoes phenyl and hydrogen migrations. cdnsciencepub.com

Consistent with the observed inefficiency of hydrogen and alkyl migrations, the formation of isomeric products such as 2,3-dimethylindene, 1,2-dimethylindene, or 1,3-dimethylindene has not been reported as a significant pathway in the photochemistry of this compound. cdnsciencepub.comcdnsciencepub.com The primary photochemical process observed is dimerization rather than intramolecular rearrangement. cdnsciencepub.com

In photochemistry, direct irradiation typically excites a molecule to a singlet excited state (S1), while sensitized photolysis involves energy transfer to generate a triplet excited state (T1). msu.edu Since this compound undergoes dimerization upon both direct and sensitized photolysis, it indicates that both the singlet and triplet excited states can lead to this reaction pathway. cdnsciencepub.comcdnsciencepub.com Direct irradiation populates the singlet excited state, which can then proceed to form dimers. While intersystem crossing to the triplet state is a possibility, the fact that direct and sensitized photolysis yield the same type of product suggests a common reactive intermediate or pathway accessible from both excited states. cdnsciencepub.comcdnsciencepub.com

The most prominent photochemical reaction of this compound in solution is dimerization, leading to the formation of cyclobutane (B1203170) derivatives. cdnsciencepub.comcdnsciencepub.com

Both direct and sensitized photolysis of this compound result in the formation of dimeric cyclobutanes. cdnsciencepub.comcdnsciencepub.com When a sensitizer (B1316253) such as acetophenone (B1666503) is used, which promotes the formation of the triplet excited state of this compound, two primary dimeric products are formed. cdnsciencepub.com These have been identified as head-to-head and head-to-tail cyclobutane dimers. cdnsciencepub.com The formation of these dimers is a key characteristic of the photochemical reactivity of this compound in solution. cdnsciencepub.comcdnsciencepub.com

Table 1: Photochemical Reaction Products of this compound

| Reaction Type | Conditions | Observed Products | Notes |

|---|---|---|---|

| Photochemical Rearrangement | Direct or Sensitized Irradiation | No detectable rearrangement products | Inefficient or non-existent hydrogen and methyl migration. cdnsciencepub.comcdnsciencepub.com |

| Photochemical Dimerization | Direct or Sensitized Photolysis in Solution | Dimeric Cyclobutanes | Formation of head-to-head and head-to-tail isomers. cdnsciencepub.com |

Photolysis in Solution and Dimerization Processes

Regioselectivity and Stereochemistry of Dimerization Products (e.g., head-to-head vs. head-to-tail dimers)

In solution, the photochemical irradiation of this compound primarily leads to dimerization and polymerization. While specific studies detailing the regioselectivity and stereochemistry of this compound dimerization are not extensively documented in readily available literature, insights can be drawn from the behavior of structurally similar indene (B144670) derivatives. For instance, the photodimerization of indenoindene (B15069699) has been shown to produce both head-to-head and head-to-tail dimers. pku.edu.cn The ratio of these isomers can be influenced by the solvent used during the photochemical reaction. pku.edu.cn In the case of other cyclic systems, such as anthracenes, the formation of head-to-head versus head-to-tail dimers is also a common feature of their photodimerization. iucr.orgnih.gov The specific stereochemistry of the resulting cyclobutane ring (syn or anti) is another critical aspect, which is often dictated by the spatial arrangement of the monomers in the transition state. For many photodimerizations, the reaction proceeds through a stepwise mechanism involving diradical intermediates, which can influence the final stereochemical outcome.

Comparison of Reactivity in Gas Phase vs. Solution

A stark contrast is observed in the photochemical reactivity of this compound in the gas phase compared to in solution. While dimerization and polymerization are the dominant pathways in solution, gas-phase irradiation unveils a different set of reactions. nsf.gov In the gas phase, this compound undergoes rearrangements to produce isomers such as 2,3-dimethylindene, 1,2-dimethylindene, and 1,3-dimethylindene. nsf.gov This divergence in reactivity highlights the influence of the reaction medium on the excited state dynamics. In solution, the solvent cage effect can promote bimolecular reactions like dimerization, whereas the isolated nature of molecules in the gas phase allows for intramolecular processes like rearrangements to become more prominent.

Collisional Deactivation Effects on Photochemical Reactivity

Collisional deactivation plays a significant role in the photochemistry of this compound, particularly in the gas phase. The addition of an inert gas, which acts as a collisional quencher, leads to a decrease in the formation of all photoproducts. nsf.gov Notably, the quenching effect is more pronounced for the rearrangement products that are exclusively formed in the gas phase. nsf.gov This observation suggests that these rearrangement pathways originate from a higher energy excited state or a vibrationally "hot" ground state, which can be effectively deactivated by collisions before the rearrangement can occur. Concurrently, collisional deactivation leads to an enhancement in the emission intensity, indicating that the excited molecules are returned to their ground state via radiative decay rather than proceeding through photochemical reaction channels. nsf.gov

Cycloaddition Reactions Involving this compound

This compound, with its reactive double bond, is a potential candidate for various cycloaddition reactions, a powerful class of reactions for the formation of cyclic compounds.

Dimerization as a [2+2] Cycloaddition Pathway

The dimerization of this compound in solution is mechanistically classified as a [2+2] cycloaddition. This type of reaction, often photochemically induced, involves the joining of two alkene moieties to form a four-membered cyclobutane ring. rsc.org The reaction is believed to proceed in a stepwise manner through the formation of diradical intermediates, rather than a concerted mechanism. mdpi.com This stepwise nature is a common feature of photochemical [2+2] cycloadditions between enones and alkenes. nih.gov The formation of a cyclobutane core is a synthetically valuable transformation, as it can be found in a variety of natural products and pharmaceuticals. rsc.org

Involvement in Photoinduced Electron Transfer Reactions (e.g., formation of dioxolanes, dioxazolidines)

Photoinduced electron transfer (PET) represents another avenue of reactivity for alkenes like this compound. In PET reactions, an electronically excited molecule transfers an electron to or from another molecule, generating radical ions that can then undergo further reactions. researchgate.netnih.govresearchgate.net For instance, the reaction of alkenes with electron acceptors like N-methylphthalimide can be initiated by PET. nih.gov While direct evidence for the formation of dioxolanes and dioxazolidines from this compound via PET is not explicitly detailed in the available literature, the general mechanism is well-established for other alkenes. The PET-initiated reaction of an alkene with a carbonyl compound can lead to the formation of a radical ion pair. Subsequent cyclization and further radical reactions can, in principle, yield five-membered heterocyclic rings like dioxolanes. Similarly, reaction with an iminium salt, generated from an imine, could potentially lead to the formation of dioxazolidines.

Theoretical Considerations of Cycloaddition Pathways

Theoretical and computational studies provide valuable insights into the mechanisms and energetics of cycloaddition reactions. researchgate.netcapes.gov.brnih.govacs.orgnih.gov Density functional theory (DFT) is a common tool used to investigate the potential energy surfaces of such reactions, helping to distinguish between concerted and stepwise pathways and to predict the regioselectivity and stereoselectivity of the products. researchgate.net For [2+2] cycloadditions, theoretical calculations can elucidate the nature of the diradical intermediates and the transition states leading to their formation and subsequent ring closure. acs.org While specific computational studies on the cycloaddition pathways of this compound are not prominently available, the principles derived from theoretical investigations of similar systems, such as other indene derivatives or substituted alkenes, can be applied to understand its reactivity. pku.edu.cnresearchgate.net These studies often analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict their reactivity and the stereochemical outcome of the cycloaddition. chemrxiv.org

Intramolecular Rearrangement Reactions

Intramolecular rearrangements of this compound and its derivatives involve the migration of atoms or groups within the molecule, often leading to the formation of more stable isomers. These reactions are influenced by factors such as heat, light, or the presence of catalysts.

Methyl Migration in Carbon Insertion Processes

The photochemical behavior of this compound has been a subject of investigation to understand the migratory aptitude of its methyl groups. Studies involving both direct irradiation and acetophenone sensitization have been conducted. In contrast to 1,1-diphenylindene, which undergoes efficient rearrangement to form 2,3-diphenylindene and 1,2-diphenylindene, this compound does not yield any detectable products resulting from methyl migration. nih.govacs.org Instead, under both direct and sensitized photolysis, it undergoes dimerization to form cyclobutane derivatives. nih.govacs.org This suggests that, under these photochemical conditions, the migration of a methyl group is an inefficient process. nih.govacs.org

Ring Expansion Mechanisms (e.g., via functionalized carbon atom insertion)

A significant reaction pathway for indene derivatives, including this compound, involves the expansion of the five-membered ring to a six-membered naphthalene (B1677914) scaffold. This can be achieved through a photoredox-enabled functionalized carbon-atom insertion reaction. In this process, this compound can be converted into a substituted naphthalene derivative. For instance, the reaction of this compound with a suitable carbyne precursor under photoredox conditions can lead to the formation of 2,3-dimethylnaphthalene. This skeletal editing approach provides a valuable method for the late-stage modification of molecular frameworks.

Investigation of Allyl Cation Intermediates in Rearrangements

While the direct investigation of allyl cation intermediates in the rearrangements of this compound is not extensively documented in the available literature, the formation of such intermediates is a common feature in acid-catalyzed rearrangements of unsaturated cyclic systems. In reactions involving Brønsted or Lewis acids, the protonation or coordination to the double bond of the indene ring system can lead to the formation of a carbocation. This carbocation may possess allylic character, allowing for delocalization of the positive charge. Subsequent rearrangements, such as hydride or alkyl shifts, would then be influenced by the stability and reactivity of these allyl cation intermediates. Further specific studies are required to definitively characterize the role and behavior of allyl cations in the rearrangement pathways of this compound.

General Reactivity Studies of this compound and its Derivatives

The reactivity of this compound is also defined by its susceptibility to electrophilic attack and oxidation, which are characteristic reactions of the indene core.

Electrophilic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. In the case of this compound, the benzene (B151609) ring is the primary site for electrophilic attack. The reaction proceeds through a two-step mechanism: the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. acs.orglibretexts.orglumenlearning.com

The regioselectivity of electrophilic substitution on the benzene ring of this compound is directed by the attached five-membered ring, which acts as an activating group. Electron-donating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org The directing effect of the substituent determines the position of the incoming electrophile.

Table 1: General Mechanism of Electrophilic Aromatic Substitution

| Step | Description |

| 1 | Generation of a strong electrophile, often with the aid of a catalyst. |

| 2 | The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion). |

| 3 | A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substitution product. |

This table outlines the fundamental steps of an electrophilic aromatic substitution reaction.

Oxidation Reactions

The oxidation of this compound can target either the double bond within the five-membered ring or the aromatic ring, depending on the oxidizing agent and reaction conditions. Strong oxidation can lead to the cleavage of the rings. For instance, the oxidation of substituted indenes can be a key step in the synthesis of various functionalized compounds. The double bond in the five-membered ring is susceptible to oxidation, which can lead to the formation of epoxides, diols, or cleavage products. The specific outcome of the oxidation reaction is highly dependent on the reagents used, such as peroxy acids, osmium tetroxide, or ozone.

Deuterium (B1214612) Labeling Experiments in Mechanistic Elucidation

Deuterium labeling experiments are a powerful tool for elucidating reaction mechanisms by probing the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. In the context of this compound and its analogs, deuterium labeling has been instrumental in understanding rearrangement reactions, particularly prototropic shifts.

While direct studies on this compound are limited in publicly available literature, valuable insights can be drawn from mechanistic studies on the closely related compound, 1,3-dimethylindene. Research on the base-catalyzed 1,3-prototropic rearrangement of 1-methylindene (B165137) and 1,3-dimethylindene has utilized deuterium labeling to investigate the nature of the transition state. rsc.org

In these studies, the primary deuterium kinetic isotope effect (kH/kD) was determined for the rearrangement catalyzed by various tertiary amine bases. The magnitude of the kH/kD value provides information about the degree of proton transfer in the rate-determining step of the reaction. A significant primary kinetic isotope effect is typically observed when a C-H bond to the isotope is broken in the rate-determining step. libretexts.orglibretexts.org

For the rearrangement of 1,3-dimethylindene, the measurement of kH/kD with different amine catalysts of varying basicity revealed details about the symmetry of the transition state. rsc.org The response of the kinetic isotope effect to changes in the catalyst's basicity can indicate whether the proton is fully, partially, or symmetrically transferred in the transition state. These experiments, by analogy, suggest that similar deuterium labeling studies on this compound would be crucial in elucidating the mechanisms of its potential isomerization and rearrangement reactions. Such studies would involve synthesizing deuterated this compound and comparing its reaction rates to the non-deuterated counterpart under various conditions.

Table 1: Illustrative Primary Deuterium Kinetic Isotope Effects in the Rearrangement of Indene Derivatives

| Substrate | Catalyst (Base) | kH/kD |

| 1-Methylindene | 1-Aza-adamantane | 5.4 |

| 1,3-Dimethylindene | 1-Aza-adamantane | 4.7 |

| 1-Methylindene | Quinuclidine | 5.5 |

| 1,3-Dimethylindene | Quinuclidine | 4.8 |

| 1-Methylindene | DABCO | 3.9 |

| 1,3-Dimethylindene | DABCO | 3.4 |

This table is based on data for analogous compounds and is for illustrative purposes to show the utility of deuterium labeling experiments. rsc.org

Radical Intermediates in this compound Transformations

Transformations involving this compound can also proceed through radical pathways, particularly under thermal conditions. The study of radical intermediates is essential for a complete understanding of the reaction mechanisms. While direct ESR (Electron Spin Resonance) spectroscopic observation of radical intermediates from this compound is not extensively documented in readily available literature, mechanistic proposals for related systems strongly suggest their involvement.

Research on the thermal rearrangements of 1,3-dimethylindene derivatives has proposed radical dissociation-recombination mechanisms. wikipedia.org These studies provide a framework for understanding potential radical transformations of this compound. For instance, the formation of a dimeric species from an indene derivative can often be explained by the generation of a resonance-stabilized indenyl radical.

The general approach to investigating radical intermediates involves techniques such as:

Radical Trapping: The use of radical scavengers like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) or 1,1-diphenylethylene (B42955) can intercept radical intermediates, leading to the formation of stable adducts that can be characterized, thus providing evidence for the existence of the radical. csbsju.eduresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy: This technique is a direct method for detecting and characterizing radical species. libretexts.orgnih.gov Although often challenging due to the short lifetimes of many radical intermediates, ESR can provide detailed structural information about the unpaired electron's environment.

Product Analysis: The nature of the products formed in a reaction can often suggest the involvement of radical intermediates. For example, the formation of dimers or products resulting from hydrogen atom abstraction are characteristic of radical pathways.

In the case of this compound, heating could potentially lead to the homolytic cleavage of a C-H bond from the methylene (B1212753) group (C3) or a C-C bond involving one of the methyl groups, although the former is more likely due to the formation of a more stable, resonance-delocalized indenyl radical. The subsequent reactions of this radical intermediate would then dictate the final product distribution.

Table 2: Common Techniques for Studying Radical Intermediates

| Technique | Principle | Information Gained |

| Radical Trapping | Interception of radical intermediates by a radical scavenger. | Evidence for the presence of radical intermediates; structure of the trapped radical. |

| Electron Spin Resonance (ESR) Spectroscopy | Detection of the magnetic moment of an unpaired electron. | Direct observation and structural characterization of radical intermediates. |

| Product Analysis | Examination of the final products of a reaction. | Indirect evidence for radical pathways based on characteristic product types (e.g., dimers, abstraction products). |

| Computational Chemistry | Theoretical modeling of reaction pathways. | Energetics of radical formation and subsequent reactions; predicted structures of radical intermediates. |

Advanced Spectroscopic Characterization in Academic Research of 1,1 Dimethylindene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 1,1-dimethylindene and its derivatives. slideshare.netjchps.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. slideshare.netemerypharma.com

Structural Elucidation of this compound Derivatives and Reaction Products (e.g., dimers, bromo-derivatives)

NMR spectroscopy is instrumental in characterizing the products formed from reactions involving this compound. For instance, in photochemical dimerization reactions, NMR spectra are used to assign the structures of the resulting cyclobutane (B1203170) dimers. cdnsciencepub.com The analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, including chemical shifts, coupling constants, and integration, allows for the unambiguous determination of the stereochemistry and connectivity of these complex molecules. emerypharma.compsu.edu

The acid-catalyzed dimerization of indene (B144670) derivatives also heavily relies on NMR for structural and stereochemical assignments of the resulting products. psu.edu Techniques such as ¹³C-labeling and various 2D-NMR experiments, like COSY and HMBC, are employed to establish the intricate structures of these dimers. psu.eduresearchgate.net

Furthermore, in the study of brominated derivatives of this compound, NMR plays a critical role. For example, the stereochemistry of cis- and trans-2,3-dibromo-1,1-dimethylindane was elucidated using ¹H NMR, where the values of the three-bond coupling constants (³J(H,H)) were crucial in assigning the relative configuration of the bromine atoms. beilstein-journals.org Specifically, researchers found that for these derivatives, ³J(cis) was 6.1 Hz and ³J(trans) was 8.4 Hz, a notable exception to the general rule for five-membered rings. beilstein-journals.org Heteronuclear Multiple Bond Correlation (HMBC) experiments further supported these assignments by revealing long-range couplings between protons and carbons. beilstein-journals.org The analysis of bromoindenones and other brominated indane derivatives also utilizes ¹H-NMR and ¹³C-NMR data to confirm their structures. researchgate.net

Below is a data table summarizing representative ¹H NMR spectral data for a derivative of this compound.

| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3-Bromo-1,1-dimethylindene | CDCl₃ | 1-CH₃ | s | ||

| 2-H | |||||

| 3-H | |||||

| 4-H | |||||

| 5-H | |||||

| 6-H | |||||

| 7-H |

Application in Mechanistic Studies (e.g., deuterium (B1214612) scrambling)

NMR spectroscopy is a powerful tool for investigating reaction mechanisms. organic-chemistry.org One such application is the study of deuterium scrambling, which provides insights into the rearrangement of atoms during a reaction. researchgate.net In studies of deuterated indene derivatives, NMR is used to track the position of deuterium atoms, revealing whether migration or exchange has occurred. cdnsciencepub.com For instance, the absence of changes in the NMR spectrum of a recovered deuterated indene after a reaction can demonstrate that hydrogen migration did not take place under those conditions. cdnsciencepub.com While direct studies on deuterium scrambling in this compound itself were not detailed in the provided results, the methodology is well-established for related indene systems. cdnsciencepub.com Mechanistic studies involving deuterium labeling often rely on NMR to determine the location and extent of deuterium incorporation, which is crucial for understanding reaction pathways. organic-chemistry.orgunige.ch

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. rsc.org It is particularly valuable for identifying reaction intermediates and products, especially when coupled with separation techniques like gas chromatography. nih.gov

Identification of Reaction Intermediates and Products (e.g., GC-MS analysis)

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the analysis of volatile and semi-volatile compounds, making it well-suited for studying the reaction products of this compound. researchgate.netresearchgate.net This technique allows for the separation of complex mixtures and the subsequent identification of individual components based on their mass spectra. chromatographyonline.com For example, GC-MS has been employed to quantify the transformation products of related compounds like 1,1-dimethylhydrazine (B165182) in aqueous solutions. nih.gov In the context of this compound, GC-MS would be used to identify products of reactions such as oxidation or rearrangement, by comparing the resulting mass spectra with libraries or known standards. researchgate.nethpst.cz The fragmentation patterns observed in the mass spectra provide structural information that helps in the definitive identification of the reaction products. researchgate.net

The table below illustrates the kind of data obtained from a GC-MS analysis for the identification of a compound.

| Retention Time (min) | Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Hypothetical | This compound | 144 | 129, 115 |

| Hypothetical | 3-Bromo-1,1-dimethylindene | 222/224 | 143, 128 |

Note: This table is a hypothetical representation to illustrate the data format. The molecular ion for 3-bromo-1,1-dimethylindene shows two peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). beilstein-journals.org

Isotopic Labeling Analysis

Isotopic labeling, particularly with stable isotopes like deuterium, is a powerful strategy in mass spectrometry to trace the fate of molecules and atoms through a reaction or biological pathway. nih.govisotope.comnih.gov By introducing a labeled precursor, researchers can monitor the incorporation of the isotope into products and intermediates, providing detailed mechanistic insights. biorxiv.org In the context of this compound, deuterium labeling coupled with MS analysis can be used to study reaction mechanisms, such as hydrogen-deuterium exchange or the origin of hydrogen atoms in reaction products. organic-chemistry.orgunige.ch The mass shift corresponding to the incorporated isotope allows for the clear differentiation between labeled and unlabeled species in the mass spectrum. mdpi.com This technique is particularly useful in mechanistic studies to confirm proposed reaction pathways and intermediates. ru.nlstanford.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.comijprajournal.comresearchgate.net This absorption is related to the electronic transitions within the molecule and can provide information about the presence of chromophores, which are parts of a molecule that absorb light. ijprajournal.com

For this compound and its derivatives, UV-Vis spectroscopy can be used to characterize the electronic structure and to monitor reactions. The UV spectrum of this compound has been recorded and is used as a reference in photochemical studies. mcmaster.ca Changes in the UV-Vis spectrum, such as a shift in the absorption maximum or a change in absorbance, can indicate the formation of new species or the consumption of the starting material during a reaction. sci-hub.se For example, the formation of colored intermediates or products can be readily detected and quantified using this technique. While not providing the detailed structural information of NMR or MS, UV-Vis spectroscopy is a simple, non-destructive, and often cost-effective method for quantitative analysis and for following the kinetics of a reaction. researchgate.netsci-hub.se

The table below shows a hypothetical representation of UV-Vis absorption data.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| This compound | Ethanol | Value | Value |

| 1,1-Diphenylindene | Ethanol | 235, 297 | Value |

Note: Specific λmax and molar absorptivity values for this compound require direct consultation of the cited literature. The data for 1,1-diphenylindene is provided for illustrative purposes.

Characterization of Photochemical Processes and Excited States

The photochemical behavior of this compound has been a subject of considerable interest. Unlike 1,1-diphenylindene, which readily undergoes rearrangement upon direct or sensitized irradiation to form 2,3-diphenylindene and 1,2-diphenylindene, this compound exhibits different reactivity. cdnsciencepub.com Studies have shown that this compound does not yield products from methyl migration but instead forms dimeric cyclobutanes through both direct and sensitized photolysis. cdnsciencepub.comcdnsciencepub.com The structures of the two dimers produced in the sensitized reaction have been successfully identified using nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.com

In solution, the photochemical reactions of this compound often lead to dimerization or polymerization. purdue.edu However, in the gas phase, its reactivity is notably different. Gas-phase irradiation of this compound results in the formation of rearrangement products, including 2,3-dimethylindene, 1,2-dimethylindene, and 1,3-dimethylindene. purdue.edu This distinct gas-phase reactivity is attributed to rearrangements involving multiple 1,5-hydrogen and alkyl migrations. purdue.edu The photochemical processes are believed to originate from a singlet excited state, as evidenced by the lack of triplet sensitization, quenching, or enhancement. purdue.edu Further investigations into the charge-transfer excitation of complexes between anhydrides and this compound in polar solvents have shown that this leads to cyclodimerization through radical cations. capes.gov.br

The quantum yield, which measures the efficiency of a photochemical process, is a key parameter in these studies. It is defined as the number of moles of a reactant disappearing or a product appearing per einstein of monochromatic light absorbed. msu.edu The study of these processes often involves sensitizers, which are molecules that can absorb light and transfer the energy to another molecule, initiating a photochemical reaction. msu.edu

Table 1: Photochemical Reaction Products of this compound

| Reaction Condition | Products | Key Findings |

| Direct or Sensitized Photolysis (Solution) | Dimeric Cyclobutanes | No methyl migration observed. cdnsciencepub.comcdnsciencepub.com |

| Gas-Phase Irradiation | 2,3-dimethylindene, 1,2-dimethylindene, 1,3-dimethylindene | Rearrangement occurs via hydrogen and alkyl migrations from a singlet excited state. purdue.edu |

| Charge-Transfer Excitation with Anhydrides | Cyclobutane Dimers | Reaction proceeds via radical cations. capes.gov.br |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. savemyexams.combellevuecollege.edu In the context of this compound, IR spectroscopy allows for the characterization of its key structural features. The IR spectrum of an alkene-containing compound like this compound will show characteristic absorption bands. libretexts.orglibretexts.org

The presence of the aromatic ring in this compound gives rise to C-H stretching vibrations typically observed in the range of 3100-3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring appearing at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. vscht.cz The alkene C=C bond stretch is expected in the 1680-1640 cm⁻¹ region. vscht.cz The aliphatic C-H bonds of the two methyl groups and the methylene (B1212753) group in the five-membered ring will exhibit strong stretching absorptions between 2850 and 2960 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 vscht.cz |

| Alkene C=C | Stretch | 1680 - 1640 vscht.cz |

| Aromatic C=C | Stretch | 1600-1585 and 1500-1400 vscht.cz |

| Aliphatic C-H | Stretch | 2960 - 2850 libretexts.org |

These characteristic absorption bands provide a molecular fingerprint, confirming the presence of the key functional groups that constitute the this compound molecule.

X-ray Crystallography

X-ray crystallography is a powerful analytical technique for determining the three-dimensional atomic and molecular structure of a crystal.

While this compound itself is not chiral, it can be a precursor to chiral derivatives. For chiral molecules, separating enantiomers is often achieved by forming diastereomeric salts with a chiral resolving agent. crysforma.com X-ray crystallography plays a crucial role in this process by enabling the determination of the absolute configuration of the enantiomerically pure compounds. crysforma.comucl.ac.uk By analyzing the crystal structure of a diastereomeric salt, researchers can understand the intermolecular interactions, such as hydrogen bonding and CH/π interactions, that are responsible for the differential solubility and allow for the separation of the diastereomers. researchgate.net The purity and regularity of the crystal are essential for obtaining high-quality diffraction data. ucl.ac.uk

Photoelectron Spectroscopy of Indene Analogs

Advanced Spectroscopic Methodologies in Chemical Research

The field of chemical research is continually advancing, with new and improved spectroscopic techniques offering greater sensitivity and resolution. researchgate.netspectroscopyonline.com Techniques such as time-resolved spectroscopy can be applied to study the dynamics of the excited states and transient species involved in the photochemical reactions of this compound. Furthermore, the integration of computational methods with experimental spectroscopy, such as DFT (Density Functional Theory) analysis, can provide deeper insights into the optimized geometry and electronic properties of molecules and their complexes. nih.gov These advanced methodologies are crucial for a comprehensive understanding of the complex chemical and physical properties of compounds like this compound.

Computational Chemistry Investigations of 1,1 Dimethylindene

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum mechanical methods are fundamental to understanding the behavior of chemical systems. Among these, Density Functional Theory (DFT) has become a versatile and widely used method in computational chemistry due to its balance of accuracy and computational cost. irjweb.comresearchgate.net DFT calculates the electronic structure of a many-body system based on its electron density, providing a way to determine molecular properties and energy surfaces. irjweb.com

In the context of 1,1-dimethylindene and related structures, DFT calculations are instrumental in assessing molecular geometries, reaction energetics, and electronic characteristics. For instance, computational studies have been employed to investigate the mechanisms of reactions involving indene (B144670) derivatives. A notable study on the reaction of this compound utilized DFT calculations at the uB3LYP-D3/def2tzvpp//uB3LYP/def2svp–CPCM (acetonitrile) level of theory to model a complex carbon insertion reaction, revealing the intricate details of methyl migration. chemcompute.org Such studies showcase how DFT can be used to assess hyperconjugation effects and determine the geometries of transient species like transition states. youtube.com These theoretical investigations are crucial for building a comprehensive picture of the molecule's reactivity.

Elucidation of Reaction Mechanisms and Energy Profiles

A primary application of computational chemistry is the elucidation of detailed reaction mechanisms. schrodinger.com By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy path from reactants to products, which involves characterizing the structures and energies of all stationary points, including intermediates and transition states. researchgate.net

For this compound, computational studies have provided significant insights into its reaction mechanisms. In one investigated reaction, DFT calculations were used to explore competing pathways. chemcompute.org The study revealed that the reaction proceeds not through the formation of a free carbyne, which was found to be kinetically and thermodynamically unfavorable, but through a radical addition mechanism. chemcompute.org This type of detailed mechanistic analysis, which traces the step-by-step transformation of the reactants, is essential for rationalizing experimental outcomes and designing new chemical transformations.

A transition state is defined as a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. fortunejournals.com The characterization of transition states is critical for understanding reaction kinetics, as the height of this energy barrier determines the reaction rate.

Computational methods allow for the precise location and characterization of these fleeting structures. In a study of a carbon insertion reaction involving this compound, the transition state for the initial radical addition to the indene double bond (I-TS-II•) was calculated to have a relatively low energy barrier of 8.4 kcal mol⁻¹. chemcompute.org In contrast, the transition state for an alternative pathway involving nitrogen extrusion (I-TS-N₂) was found to have a much higher barrier of 27.0 kcal mol⁻¹, indicating that the radical addition pathway is kinetically preferred. chemcompute.org This ability to quantify the energy barriers of competing pathways is a key strength of computational analysis.

In the mechanistic study of this compound, the energetics of intermediate formation were crucial in determining the reaction pathway. For example, after the initial radical addition, a stabilized indene radical intermediate (II•) is formed. This step was found to be thermodynamically favorable by 19.0 kcal mol⁻¹, driving the reaction forward along this path. chemcompute.org The study further detailed subsequent steps, including a rearrangement of an allyl cation intermediate that explains the formation of the observed final product. chemcompute.org The computed Gibbs free energies for various intermediates helped to construct a complete and energetically consistent reaction profile.

The table below summarizes the computed energetics for key steps in the studied reaction of this compound. chemcompute.org

| Step Description | Species | Relative Gibbs Free Energy (kcal mol⁻¹) | Type |

| Initial Radical Addition Barrier | I-TS-II• | +8.4 | Transition State |

| Intermediate Formation | II• | -19.0 | Intermediate |

| Nitrogen Extrusion Barrier | I-TS-N₂ | +27.0 | Transition State |

| Allyl Radical Rearrangement Barrier | IV-TS-VIII• | +7.2 | Transition State |

| C-C Bond Cleavage Barrier | VII-TS-3a | +6.0 | Transition State |

Electronic Structure Analysis

The electronic structure of a molecule—the arrangement of its electrons in various orbitals—is fundamental to its chemical reactivity and physical properties. Computational methods provide detailed information about this structure, including the distribution of electron density and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining and predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. DFT calculations are commonly used to compute the energies of these frontier orbitals. For this compound, such calculations would predict its susceptibility to electrophilic or nucleophilic attack and help rationalize its behavior in various reactions. The HOMO energy level indicates the tendency of the molecule to donate electrons, while the LUMO energy level reflects its ability to accept electrons.

The table below outlines the key concepts of FMO theory and their implications for reactivity, which are applicable to the analysis of this compound.

| Orbital/Concept | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. Higher energy HOMO indicates a better nucleophile. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. Lower energy LUMO indicates a better electrophile. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

The addition of substituent groups to a parent molecule can profoundly alter its reactivity and stability by modifying its electronic and steric properties. Computational studies are highly effective at isolating and quantifying these effects. Substituents can exert influence through inductive effects (electron-donating or -withdrawing through sigma bonds) and resonance effects (electron delocalization through pi systems).

The gem-dimethyl group at the C1 position of this compound is a prime example of a substituent influencing reactivity. In the previously discussed carbon insertion reaction, the presence of these two methyl groups leads to an unexpected product resulting from a methyl migration. chemcompute.org This rearrangement is a direct consequence of the substitution pattern, which facilitates the formation of a specific cationic intermediate that is stabilized by the alkyl groups. Computational analysis can trace the pathway of this migration and explain why it is favored over other potential reaction channels, providing a clear link between the molecular structure and its chemical behavior. chemcompute.org This demonstrates how substitution not only affects reaction rates but can also open up entirely new reaction pathways.

Molecular Dynamics Simulations in Complex Systems

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. This technique allows researchers to observe and understand the behavior of complex systems at an atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone. nih.gov While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of MD can be readily applied to understand its behavior in various complex environments.

A hypothetical, yet highly relevant, application of MD simulations would be to investigate the interaction of this compound with a biological macromolecule, such as an enzyme or receptor. This is particularly pertinent as various indene derivatives have been explored for their potential as therapeutic agents, including anticancer and antifungal activities. plos.orgacs.org In such a scenario, this compound could be treated as a ligand, and its binding affinity and dynamic behavior within the active site of a target protein could be simulated.

The process for such a simulation would involve several key steps. First, a high-resolution 3D structure of the target protein would be obtained, typically from a repository like the Protein Data Bank. A 3D model of this compound would then be generated and placed in the binding pocket of the protein. This initial complex would be solvated in a box of water molecules with appropriate ions to mimic physiological conditions.

The simulation itself would involve numerically integrating Newton's laws of motion for every atom in the system over a specified period, often on the order of nanoseconds to microseconds. nih.gov The forces acting on each atom are calculated using a force field, which is a set of parameters that describe the potential energy of the system.

Below is a hypothetical data table summarizing the parameters for such an MD simulation:

| Simulation Parameter | Value/Description |

| System Composition | This compound, Target Protein, Water, Ions |

| Force Field | AMBER or CHARMM |

| Water Model | TIP3P |

| Box Size | 80 x 80 x 80 ų |

| Simulation Time | 200 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Integration Time Step | 2 fs |

Another potential application of MD simulations for this compound is in materials science. For example, its behavior as an additive in a polymer matrix or its adsorption onto a metal surface could be investigated. dntb.gov.ua Such simulations could provide insights into how this compound affects the bulk properties of the material or its effectiveness as a corrosion inhibitor.

Predictive Capabilities of Computational Chemistry in Exploring Chemical Space

Computational chemistry offers powerful predictive tools that enable the exploration of a vast "chemical space" without the need for extensive and costly laboratory synthesis and testing. schrodinger.com This is particularly useful for a molecule like this compound, which can serve as a scaffold for the design of a large number of derivatives with potentially interesting biological or material properties.

The exploration of the chemical space around this compound would typically begin with the creation of a virtual library of its derivatives. This can be achieved by systematically adding or modifying functional groups at various positions on the indene ring. For example, substituents such as halogens, hydroxyl groups, or amino groups could be added to the aromatic ring, or the methyl groups could be replaced with other alkyl chains.

Once this virtual library is generated, a variety of computational methods can be used to predict the properties of these hypothetical molecules. One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.net In a QSAR study, a statistical model is built that correlates the structural features of a set of molecules with their known activity (e.g., inhibitory concentration against a particular enzyme). This model can then be used to predict the activity of new, unsynthesized molecules. For a library of this compound derivatives, a QSAR model could be developed to predict their potential as, for instance, antifungal agents, based on descriptors such as molecular weight, logP, and electronic properties. acs.org

Molecular docking is another powerful predictive tool that can be used to screen a virtual library of compounds against a specific biological target. plos.org This method predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically in the form of a docking score. By docking all the derivatives of this compound in the virtual library to a target protein, researchers can prioritize a smaller, more manageable set of compounds for synthesis and experimental testing.

The predictive power of computational chemistry also extends to physicochemical properties. Properties such as solubility, bioavailability, and toxicity (ADMET properties) can be predicted with reasonable accuracy using various computational models. jpionline.org This allows for the early-stage filtering of compounds that are unlikely to be successful drug candidates due to poor pharmacokinetic profiles.

Below is a hypothetical data table showcasing a small subset of a virtual library of this compound derivatives and their predicted properties:

| Compound | Substituent | Predicted IC50 (µM) | Predicted logP | Predicted Toxicity Risk |

| This compound | None | >100 | 3.5 | Low |

| Derivative A | 5-Fluoro | 25.3 | 3.7 | Low |

| Derivative B | 6-Hydroxy | 15.8 | 3.1 | Low |

| Derivative C | 5-Nitro | 5.2 | 3.3 | Medium |

| Derivative D | 6-Amino | 18.9 | 2.9 | Low |

By leveraging these predictive computational methods, researchers can efficiently navigate the vast chemical space of this compound derivatives, focusing experimental efforts on the most promising candidates and accelerating the discovery of new molecules with desired properties. schrodinger.com

Catalytic Applications and Ligand Chemistry of 1,1 Dimethylindene

1,1-Dimethylindene as a Precursor for Ligand Synthesis

The inherent structure of this compound allows for strategic modifications to create ligands with tailored steric and electronic properties. These ligands are instrumental in forming organometallic complexes that drive a variety of catalytic transformations.

Design and Synthesis of Chiral Indene-Based Ligands (e.g., cyclopentadienyl (B1206354) ligands, spirobiindane scaffolds)

The synthesis of chiral ligands from indene (B144670) precursors is a cornerstone of modern asymmetric catalysis. The cyclopentadienyl (Cp) moiety, a ubiquitous ligand in organometallic chemistry, can be rendered chiral by incorporating it into a more complex framework derived from indene. soton.ac.uksnnu.edu.cn

A prominent strategy involves the creation of C2-symmetric chiral Cp ligands. snnu.edu.cn One of the most successful applications of the indene structure is in the formation of 1,1'-spirobiindane scaffolds. snnu.edu.cn This privileged chiral structure provides an excellent platform for the diversification of chiral ligands and catalysts. snnu.edu.cnresearchgate.net For instance, a series of chiral spiro cyclopentadienyl (SCp) ligands have been developed based on a hexamethyl-1,1′-spirobiindane backbone. snnu.edu.cn The synthesis of these complex ligands is a multi-step process. A notable route starts from commercially available Bisphenol C to produce enantiopure hexamethyl-1,1′-spirobiindane-6,6′-diol. snnu.edu.cn This intermediate undergoes a series of reactions including formylation (Duff reaction), O-alkylation, reduction, and chlorination to create a dichloride precursor. snnu.edu.cn The final chiral Cp ligand is then formed by the double alkylation of sodium cyclopentadienide (B1229720) (CpNa) with this chiral dichloride. snnu.edu.cn

Another approach involves the synthesis of chiral annulated indenes from natural products like nopinone (B1589484) and verbenone. researchgate.net Furthermore, aminoindanol-derived bis(oxazoline) (inda(box)) ligands, which are widely used in metal-catalyzed reactions, represent another important class of ligands originating from the indane framework. nsf.gov The synthesis of these ligands can be challenging, but methods have been developed for their gram-scale production, allowing for late-stage modifications via cross-coupling reactions to create a diverse library of ligands. nsf.gov

Formation of Organometallic Complexes (e.g., with Rhodium, Lithium, Sodium, Potassium, Tin)

Indene-derived ligands readily form stable complexes with a variety of metals, which are the active species in catalytic cycles. The deprotonation of an indene derivative, often using a strong base like n-butyllithium, generates an indenide anion that can be reacted with metal halides or other metal precursors. soton.ac.ukresearchgate.net

This methodology is widely used to synthesize organometallic complexes with both main group and transition metals. For example, chiral menthyl-substituted dimethylindenyl ligands have been used to form lithium salts, which then serve as versatile starting materials for metathesis reactions with other metal compounds. researchgate.net Through this route, optically active rhodium complexes such as (indenyl)Rh(CO)2 and (indenyl)Rh(dppe) have been successfully synthesized. researchgate.net These rhodium complexes are often diastereomerically pure. researchgate.net

The utility of indenyl lithium salts extends to the synthesis of complexes with other metals as well. Research has demonstrated the formation of organometallic compounds of dimethylindene derivatives with sodium, potassium, and tin. researchgate.net The formation of these complexes is crucial as they are either the active catalysts themselves or key intermediates in the synthesis of more elaborate catalytic systems.

Table 1: Examples of Organometallic Complexes Derived from Indenyl Ligands

| Ligand Type | Metal | Resulting Complex Type | Reference(s) |

|---|---|---|---|

| Chiral Menthyl-Substituted Dimethylindenyl | Lithium | Lithium Indenide Salt | researchgate.net |

| Chiral Menthyl-Substituted Dimethylindenyl | Rhodium | (Indenyl)Rh(CO)2, (Indenyl)Rh(dppe) | researchgate.net |

| Chiral Spiro Cyclopentadienyl (SCp) | Rhodium | [SCpRhCl2]2 | snnu.edu.cn |

| Dimethylindenyl Derivative | Sodium | Sodium Indenide Salt | researchgate.net |

| Dimethylindenyl Derivative | Potassium | Potassium Indenide Salt | researchgate.net |

| Dimethylindenyl Derivative | Tin | 1-Trialkyltin Indene | researchgate.net |

Application in Asymmetric Catalysis

Catalysts derived from this compound-based ligands have shown significant promise in a range of asymmetric catalytic reactions, where the creation of a specific enantiomer of a chiral product is desired.

Enantioselective Hydrogenation of Unsaturated Substrates

Enantioselective hydrogenation is a fundamental and atom-economical method for producing chiral molecules from prochiral unsaturated precursors like alkenes, ketones, and imines. ajchem-b.comyoutube.com The effectiveness of this reaction heavily relies on the chiral catalyst, which distinguishes between the prochiral faces of the substrate. ajchem-b.com

Rhodium complexes bearing chiral ligands derived from dimethylindene have been tested as catalysts for asymmetric hydrogenation. researchgate.net Specifically, optically active rhodium complexes containing menthyl-substituted indenyl ligands were found to be active catalysts for the hydrogenation of double bonds. researchgate.netresearchgate.net While these systems were able to induce asymmetry, the enantiomeric excess (ee) achieved was modest, reaching up to 18% in the hydrogenation of methyl-2-acetamidoacrylate. researchgate.netresearchgate.net This demonstrates the principle but also highlights the need for further ligand optimization to improve stereoselectivity.

Asymmetric C-H Functionalization Reactions

The direct functionalization of otherwise inert C-H bonds has emerged as a powerful strategy in organic synthesis due to its high atom- and step-economy. chemrxiv.orgnih.gov Achieving enantioselectivity in these reactions is a significant challenge that has been addressed through the development of sophisticated chiral ligands. snnu.edu.cnsnnu.edu.cnmdpi.com

In this context, rhodium complexes featuring chiral spiro cyclopentadienyl (SCp) ligands derived from a 1,1'-spirobiindane scaffold have proven to be exceptionally effective. snnu.edu.cn These catalysts have been successfully applied in the enantioselective C-H addition of aryl amides to nitroalkenes. snnu.edu.cn This reaction provides access to valuable chiral C-H adducts with excellent results. For a variety of aryl amides and nitrostyrene (B7858105) derivatives, the rhodium catalysts afforded the desired products in high yields (up to 88%) and with outstanding enantioselectivity (up to 98% ee). snnu.edu.cn The success of this system underscores the effectiveness of the rigid and well-defined chiral environment created by the spirobiindane-based Cp ligand. snnu.edu.cn

Table 2: Rhodium-Catalyzed Asymmetric C-H Addition to Nitroalkenes Using a Hexamethyl-1,1'-spirobiindane-Based Chiral SCp Ligand

| Aryl Amide Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| H | 88 | 97 | snnu.edu.cn |

| 4-Me | 81 | 96 | snnu.edu.cn |

| 4-OMe | 75 | 98 | snnu.edu.cn |

| 4-F | 86 | 97 | snnu.edu.cn |

| 4-Cl | 85 | 97 | snnu.edu.cn |

| 4-Br | 85 | 96 | snnu.edu.cn |

| 3-Me | 82 | 97 | snnu.edu.cn |

| 3-Cl | 82 | 96 | snnu.edu.cn |

Conditions: Aryl amide, nitrostyrene, Rh-catalyst (5 mol%), AgSbF6 (40 mol%), NaOAc (0.4 equiv), DCE, 80 °C.

Hydroformylation of Olefins with Indene-Derived Catalysts

Hydroformylation, or the oxo process, is a large-scale industrial process that converts olefins into aldehydes by adding a formyl group and a hydrogen atom across the double bond. osti.govmt.com The development of catalysts for asymmetric hydroformylation is of great interest for the synthesis of chiral aldehydes, which are valuable intermediates for pharmaceuticals and fine chemicals. mt.com

Rhodium complexes incorporating chiral menthyl-substituted indenyl ligands have been shown to promote the hydroformylation of olefins. researchgate.netresearchgate.net These catalysts can produce both linear and branched aldehyde products. researchgate.netresearchgate.net However, in the reported examples, the catalysts demonstrated a low ability to transfer chirality to the products, resulting in aldehydes with little to no enantiomeric excess. researchgate.netresearchgate.net This indicates that while the indenyl-based rhodium complexes are active for the hydroformylation reaction, the specific ligand architecture tested was not suitable for effective stereochemical control in this particular transformation. Further ligand design is required to achieve high enantioselectivity in hydroformylation using indene-derived catalysts.

Mechanistic Insights into Catalytic Cycles